Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy-
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Overview
Description
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is a derivative of carbostyril, a heterocyclic compound with a quinoline structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of hydroxyl and methoxy groups in its structure contributes to its distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 2-methoxy-N-methyl-4-nitroaniline with suitable reagents under controlled conditions to form the desired carbostyril derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of carbostyril derivatives generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted carbostyril derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of fluorescent dyes and materials with specific optical properties.
Mechanism of Action
The mechanism of action of carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with nucleic acid replication .
Comparison with Similar Compounds
Similar Compounds
Carbostyril: The parent compound with a simpler structure.
3-Hydroxycarbostyril: Known for its antimicrobial activity.
4-Methoxycarbostyril: Exhibits different reactivity due to the presence of a methoxy group at the 4-position.
Uniqueness
Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
53207-43-5 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-7-11(14)9-5-4-8(16-3)6-10(9)13(2)12(7)15/h4-6,14H,1-3H3 |
InChI Key |
AMUHOMWWHQMVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2)OC)N(C1=O)C)O |
Origin of Product |
United States |
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